Cgp 20376

描述

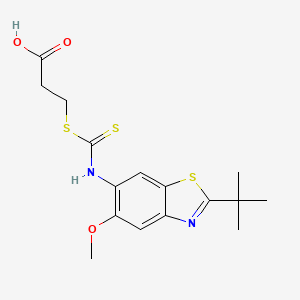

The compound "Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)-" is a structurally complex derivative of propanoic acid. Its core structure includes a benzothiazole ring substituted with a tert-butyl (1,1-dimethylethyl) group at position 2, a methoxy group at position 5, and an amino group at position 4. These substituents are linked via a thioxomethylthio (-S-C(=S)-S-) moiety to the propanoic acid backbone at the third carbon.

属性

CAS 编号 |

81059-04-3 |

|---|---|

分子式 |

C16H20N2O3S3 |

分子量 |

384.5 g/mol |

IUPAC 名称 |

3-[(2-tert-butyl-5-methoxy-1,3-benzothiazol-6-yl)carbamothioylsulfanyl]propanoic acid |

InChI |

InChI=1S/C16H20N2O3S3/c1-16(2,3)14-17-10-7-11(21-4)9(8-12(10)24-14)18-15(22)23-6-5-13(19)20/h7-8H,5-6H2,1-4H3,(H,18,22)(H,19,20) |

InChI 键 |

SGSGNVTYYAWSKN-UHFFFAOYSA-N |

手性 SMILES |

CC(C)(C)C1=NC2=CC(=C(C=C2S1)N=C(S)SCCC(=O)O)OC |

规范 SMILES |

CC(C)(C)C1=NC2=CC(=C(C=C2S1)NC(=S)SCCC(=O)O)OC |

外观 |

Solid powder |

其他CAS编号 |

81059-04-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CGP 20376 CGP-20376 N-(2-tert-butyl-5-methoxybenzothiazol-6-yl)dithiocarbonic acid 5-(1-carboxyethyl)ethe |

产品来源 |

United States |

准备方法

CGP-20376 是以苯并噻唑的 5-甲氧基-6-二硫代氨基甲酸-S-(2-羧基-乙基)酯衍生物的形式合成的 。合成路线包括苯并噻唑与甲氧基和二硫代氨基甲酸衍生物在特定条件下的反应。 工业生产方法通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度 .

化学反应分析

CGP-20376 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。

还原: 可以进行还原反应来修饰化合物中存在的官能团。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和用于取代反应的亲核试剂。 由这些反应形成的主要产物取决于所用特定条件和试剂 .

科学研究应用

CGP-20376 具有广泛的科学研究应用:

化学: 它被用作研究苯并噻唑衍生物反应性的模型化合物。

生物学: 该化合物用于研究驱虫剂对寄生虫及其生命周期的影响.

作用机制

CGP-20376 通过多种机制发挥其作用:

驱虫活性: 该化合物通过干扰寄生虫的代谢过程来破坏寄生虫的运动性和生存能力.

嗜酸性粒细胞活性调节: 它调节嗜酸性粒细胞的呼吸爆发,嗜酸性粒细胞是参与机体对寄生虫感染反应的免疫细胞.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Nomenclature

The compound’s nomenclature follows IUPAC guidelines for thio derivatives, where the "thioxomethylthio" group denotes the replacement of oxygen with sulfur in specific positions . Comparatively, other propanoic acid derivatives, such as haloxyfop and fluazifop (aryloxyphenoxypropionate herbicides), feature phenoxy groups attached to the propanoic acid backbone instead of benzothiazolyl-thio moieties .

Functional Group Analysis

- Benzothiazole vs. Phenoxy Groups: The benzothiazole ring in the target compound is a heterocyclic aromatic system, contrasting with the diphenylether structures in haloxyfop and fluazifop. Benzothiazoles are known for their bioactivity in agrochemicals due to their ability to disrupt enzyme function or act as enzyme inhibitors.

- Thio vs.

Physicochemical Properties (Inferred)

生物活性

Propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- (CAS Number: 81059-04-3), is a complex organic compound with significant biological activity. Its unique structure, characterized by a propanoic acid backbone and various functional groups, positions it as a subject of interest in pharmacological and biochemical research. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of propanoic acid, 3-((((2-(1,1-dimethylethyl)-5-methoxy-6-benzothiazolyl)amino)thioxomethyl)thio)- is C16H20N2O3S3, with a molecular weight of approximately 384.54 g/mol. The compound features a benzothiazole moiety which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3S3 |

| Molecular Weight | 384.54 g/mol |

| CAS Number | 81059-04-3 |

| SMILES | COc1cc2nc(sc2cc1NC(=S)SCCC(=O)O)C(C)(C)C |

The biological activity of propanoic acid derivatives often involves modulation of various biochemical pathways. Research indicates that the compound may exhibit:

- Antioxidant Activity : The presence of thioxomethyl and benzothiazole groups can enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Some studies suggest that similar compounds have demonstrated efficacy against various bacterial strains, indicating potential for use in antimicrobial therapies.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, influencing processes such as inflammation and cell signaling.

Case Studies and Research Findings

-

Antioxidant Studies :

A study evaluated the antioxidant capacity of benzothiazole derivatives, revealing that compounds with similar structures to propanoic acid exhibited significant radical-scavenging activity. This suggests potential applications in preventing oxidative damage in biological systems . -

Antimicrobial Activity :

Research on thiazole derivatives has shown promising results against Gram-positive bacteria. The structural similarities between these compounds and propanoic acid suggest that it may possess comparable antimicrobial properties . -

Enzyme Interaction :

Investigations into the inhibition of specific enzymes by thioxomethyl derivatives indicate that propanoic acid may modulate enzyme activity related to inflammatory responses. This could have implications for developing anti-inflammatory agents .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。